4-((4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole
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Description
4-((4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a useful research compound. Its molecular formula is C17H26N4O3S2 and its molecular weight is 398.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been widely studied for their potential antitumor activities . They have been developed into clinical drugs, including Dabrafenib and Dasatinib . Dabrafenib is a BRAF inhibitor used for the treatment of BRAF V600E or BRAF V600K mutation-positive melanoma . Dasatinib is a Bcr-Abl tyrosine kinase inhibitor used for the treatment of Gleevec-resistant CML .
Mode of Action
It is known that thiazole derivatives can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives have been found to possess potent anticancer activity . For instance, compound 6a, a thiazole derivative, could induce cell apoptosis and cause G1-phase arrest in the cell division cycle .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.
Result of Action
It is known that thiazole derivatives can have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Action Environment
The solubility of thiazole in different solvents could potentially influence the compound’s action and efficacy .
Properties
IUPAC Name |
4-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3S2/c1-12-16(13(2)24-19-12)26(22,23)21-8-6-20(7-9-21)10-15-18-14(11-25-15)17(3,4)5/h11H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCMKJAKKDXZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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